RS 0481

Description

RS 0481 is a chemical compound cataloged by CymitQuimica as part of its inhibitor portfolio, with pricing tiers ranging from 1 mg to 50 mg . The compound’s commercial availability implies its relevance in industrial or research settings, though further characterization data (e.g., spectral analysis, purity, or biological activity) are required to define its precise applications.

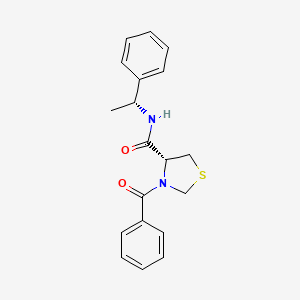

Structure

3D Structure

Properties

CAS No. |

126769-16-2 |

|---|---|

Molecular Formula |

C19H20N2O2S |

Molecular Weight |

340.4 g/mol |

IUPAC Name |

(4R)-3-benzoyl-N-[(1R)-1-phenylethyl]-1,3-thiazolidine-4-carboxamide |

InChI |

InChI=1S/C19H20N2O2S/c1-14(15-8-4-2-5-9-15)20-18(22)17-12-24-13-21(17)19(23)16-10-6-3-7-11-16/h2-11,14,17H,12-13H2,1H3,(H,20,22)/t14-,17+/m1/s1 |

InChI Key |

MEXWLVVJOPSWLN-PBHICJAKSA-N |

SMILES |

CC(C1=CC=CC=C1)NC(=O)C2CSCN2C(=O)C3=CC=CC=C3 |

Isomeric SMILES |

C[C@H](C1=CC=CC=C1)NC(=O)[C@@H]2CSCN2C(=O)C3=CC=CC=C3 |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)C2CSCN2C(=O)C3=CC=CC=C3 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

3-benzoyl-N-(1-phenylethyl)-4-thiazolidinecarboxamide RS 0481 RS-0481 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-3-Benzoyl-4-(®-alpha-methylbenzylcarbamoyl)thiazolidine typically involves the reaction of a thiazolidine derivative with benzoyl chloride and alpha-methylbenzyl isocyanate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

- Solvent: Dichloromethane or tetrahydrofuran

- Temperature: Room temperature to reflux

- Reaction time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(4R)-3-Benzoyl-4-(®-alpha-methylbenzylcarbamoyl)thiazolidine can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the thiazolidine ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

Substitution: The benzoyl and carbamoyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid

Reduction: Lithium aluminum hydride or sodium borohydride

Substitution: Nucleophiles such as amines or thiols

Major Products Formed

Oxidation: Sulfoxides or sulfones

Reduction: Alcohols

Substitution: Derivatives with different functional groups

Scientific Research Applications

(4R)-3-Benzoyl-4-(®-alpha-methylbenzylcarbamoyl)thiazolidine has several scientific research applications, including:

Chemistry: Used as a chiral building block in the synthesis of complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or modulator.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (4R)-3-Benzoyl-4-(®-alpha-methylbenzylcarbamoyl)thiazolidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Analogues

The evidence identifies 12(S)-hydroxy-16-Heptadecynoic Acid (TM-T22472) as a functionally similar compound to RS 0481, based on its inclusion in the same inhibitor category . A comparative analysis is outlined below:

| Parameter | RS 0481 | 12(S)-hydroxy-16-Heptadecynoic Acid |

|---|---|---|

| Molecular Class | Not explicitly stated (likely lipid-based inhibitor) | Fatty acid derivative with hydroxyl and alkyne groups |

| Commercial Pricing | 1 mg: €279; 50 mg: €1,882 | 1 mg: €172; 10 mg: €1,339 |

| Potential Applications | Inhibitor (unspecified target) | Bioactive lipid mediator, possible roles in inflammation or signaling |

| Availability | CymitQuimica (Ref: TM-T34406) | CymitQuimica (Ref: TM-T22472) |

Key Observations :

- Cost Efficiency: 12(S)-hydroxy-16-Heptadecynoic Acid is more economical at lower quantities (€172/mg vs. €279/mg for 1 mg), but RS 0481 offers better scalability for bulk purchases (€1,882 for 50 mg vs. €1,339 for 10 mg of TM-T22472) .

- Structural Diversity : The presence of a hydroxyl group and alkyne chain in TM-T22472 suggests distinct reactivity compared to RS 0481, which may influence target specificity or metabolic stability.

Methodological Considerations for Comparative Studies

- Data Reproducibility : Per RSC guidelines, experimental protocols for RS 0481 and analogues must include detailed synthesis routes, spectral validation (e.g., NMR, MS), and purity assessments to enable replication .

- Error Analysis : Statistical validation (e.g., error bars, uncertainty quantification) is critical when comparing inhibitory efficacy or physicochemical properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.